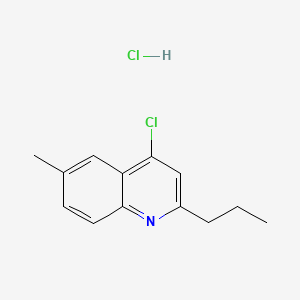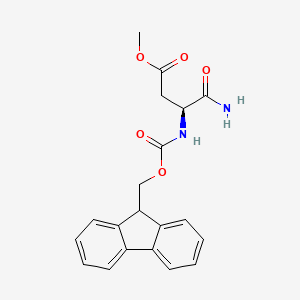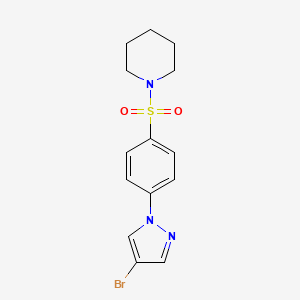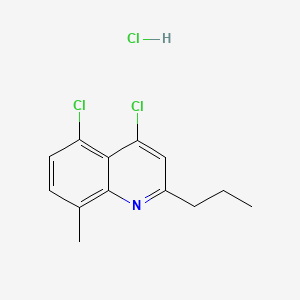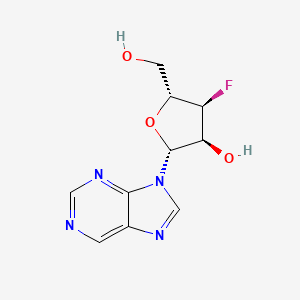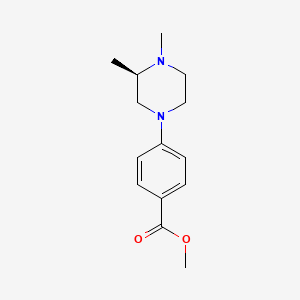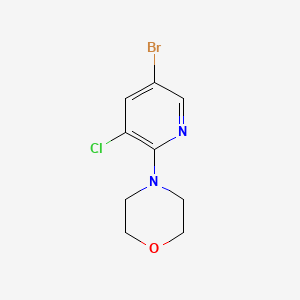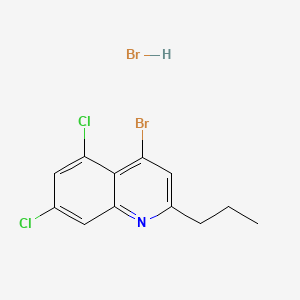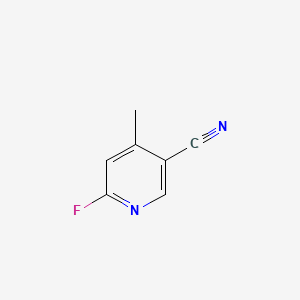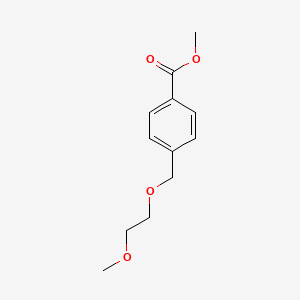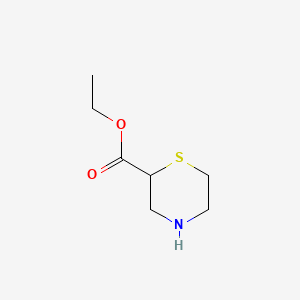![molecular formula C8H23NO B598210 β-Cyclodextrin, 6A-deoxy-6A-[(2-hydroxyethyl)amino]- CAS No. 162615-68-1](/img/new.no-structure.jpg)
β-Cyclodextrin, 6A-deoxy-6A-[(2-hydroxyethyl)amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
β-Cyclodextrin, 6A-deoxy-6A-[(2-hydroxyethyl)amino]- is a derivative of β-cyclodextrin, a cyclic oligosaccharide composed of seven glucose units linked by α-1,4 glycosidic bonds. This compound is known for its ability to form inclusion complexes with various molecules, making it valuable in numerous applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of β-Cyclodextrin, 6A-deoxy-6A-[(2-hydroxyethyl)amino]- typically involves the modification of β-cyclodextrin. One common method is the reaction of β-cyclodextrin with 2-chloroethanol in the presence of a base, followed by the substitution of the chlorine atom with an amino group .
Industrial Production Methods
Industrial production of β-cyclodextrin and its derivatives often involves enzymatic treatment of starch using cyclodextrin glycosyltransferase (CGTase) and α-amylase. The process includes liquefying starch through heat treatment or enzymatic action, followed by the conversion to cyclodextrins .
Analyse Des Réactions Chimiques
Types of Reactions
β-Cyclodextrin, 6A-deoxy-6A-[(2-hydroxyethyl)amino]- undergoes various chemical reactions, including:
Oxidation: The primary and secondary hydroxyl groups can be oxidized to form carbonyl or carboxyl groups.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylated derivatives, while substitution can introduce various functional groups .
Applications De Recherche Scientifique
β-Cyclodextrin, 6A-deoxy-6A-[(2-hydroxyethyl)amino]- has a wide range of scientific research applications:
Chemistry: Used as a host molecule in supramolecular chemistry to form inclusion complexes with guest molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a stabilizing agent for proteins.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of hydrophobic drugs.
Industry: Applied in the food and cosmetic industries for encapsulating flavors and fragrances.
Mécanisme D'action
The mechanism of action of β-Cyclodextrin, 6A-deoxy-6A-[(2-hydroxyethyl)amino]- involves the formation of inclusion complexes with guest molecules. The hydrophobic interior of the cyclodextrin cavity accommodates hydrophobic molecules, while the hydrophilic exterior interacts with the aqueous environment. This property allows it to enhance the solubility and stability of guest molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxypropyl-β-cyclodextrin: Known for its higher water solubility compared to β-cyclodextrin.
Randomly Methylated β-cyclodextrin: Exhibits improved solubility and complexation abilities.
β-Cyclodextrin sulfobutyl ether sodium salt: Used for its enhanced solubility and biocompatibility.
Uniqueness
β-Cyclodextrin, 6A-deoxy-6A-[(2-hydroxyethyl)amino]- is unique due to its specific functionalization, which allows for targeted applications in drug delivery and molecular encapsulation. Its ability to form stable inclusion complexes with a variety of guest molecules makes it a versatile compound in scientific research and industrial applications .
Propriétés
Numéro CAS |
162615-68-1 |
|---|---|
Formule moléculaire |
C8H23NO |
Poids moléculaire |
149.27 g/mol |
Nom IUPAC |
ethane;2-(ethylamino)ethanol |
InChI |
InChI=1S/C4H11NO.2C2H6/c1-2-5-3-4-6;2*1-2/h5-6H,2-4H2,1H3;2*1-2H3 |
Clé InChI |
FKJIWSWTVAUVAM-UHFFFAOYSA-N |
SMILES |
CC.CC.CCNCCO |
SMILES canonique |
CC.CC.CCNCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




